

The Discovery and Synthesis of GSK2945: A Technical Guide for Researchers

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GSK2945 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα, a key regulator of the circadian clock and metabolism. Developed as an optimized chemical probe from the initial lead compound GSK4112, **GSK2945** offers improved pharmacokinetic properties, making it a valuable tool for in vivo studies investigating the therapeutic potential of REV-ERBα modulation in various diseases, including metabolic disorders and inflammatory conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **GSK2945** for researchers, scientists, and drug development professionals.

Discovery and Structure-Activity Relationship (SAR)

The discovery of **GSK2945** was the result of a focused lead optimization program aimed at improving the potency, selectivity, and pharmacokinetic profile of the first-generation REV-ERBα agonist, GSK4112. Through systematic structure-activity relationship (SAR) studies, researchers explored modifications to the core scaffold of GSK4112 to enhance its drug-like properties.

The optimization efforts that led to GSK2945 and other potent REV-ERB α agonists involved modifications at various positions of the parent molecule. These studies demonstrated that specific substitutions on the phenyl and thiophene rings, as well as alterations to the linker and amine substituents, significantly impacted the agonist activity and pharmacokinetic parameters of the compounds. While the precise details of the SAR leading to GSK2945 are proprietary,



the general strategy involved iterative chemical synthesis and biological testing to identify analogs with the desired characteristics.

Synthesis of GSK2945

While a detailed, step-by-step synthesis protocol for **GSK2945** is not publicly available, the general synthetic approach can be inferred from the structure of the molecule and related compounds. The synthesis likely involves a multi-step sequence starting from commercially available building blocks. A plausible retrosynthetic analysis suggests the key bond formations would involve the alkylation of a secondary amine with appropriate chloromethylated aromatic and heteroaromatic precursors.

A generalized, hypothetical synthetic scheme is as follows:

- Preparation of Precursors: Synthesis of (4-chlorophenyl)methanamine and 2-(chloromethyl)-5-nitrothiophene.
- N-Alkylation: A two-step N-alkylation of a suitable amine. First, reacting the primary amine with one of the chloromethylated precursors, followed by a second alkylation with the other precursor to form the tertiary amine core of **GSK2945**.
- Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography, to yield pure GSK2945.

Biological Activity and Pharmacokinetics

GSK2945 exhibits potent agonist activity at the REV-ERBα receptor, leading to the recruitment of the nuclear receptor co-repressor (NCoR) and subsequent repression of target gene transcription. Key biological activities and pharmacokinetic properties are summarized in the tables below.

In Vitro Biological Activity



| Parameter | Value | Assay Type | Reference |
|------------------------------|----------------------------|----------------------------|-----------|
| REV-ERBα Agonist Activity | Potent Agonist | Cell-based reporter assays | [1][2] |
| BMAL1 Expression Suppression | Significant Suppression | qRT-PCR in human cells | |
| IL-6 Expression Suppression | Significant Suppression | ELISA in human cells | [1] |

In Vivo Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |
|--------------------|----------|---------------|----------------------------|-----------|
| Half-life (t½) | ~2 hours | Not Specified | Oral gavage | [1] |
| Serum Clearance | 24 hours | Not Specified | Oral gavage | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of REV-ERB α agonists are often specific to the research laboratory and may not be fully disclosed in publications. However, generalized protocols for key assays are provided below.

General Protocol for a REV-ERBα Reporter Assay

- Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Transfection: Cells are transiently co-transfected with plasmids encoding for a Gal4 DNAbinding domain fused to the REV-ERBα ligand-binding domain (LBD), a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS), and a constitutively expressed Renilla luciferase for normalization.
- Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of GSK2945 or vehicle control.



- Luciferase Assay: After 16-24 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system.
- Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity, and the data is fitted to a dose-response curve to determine EC50 values.

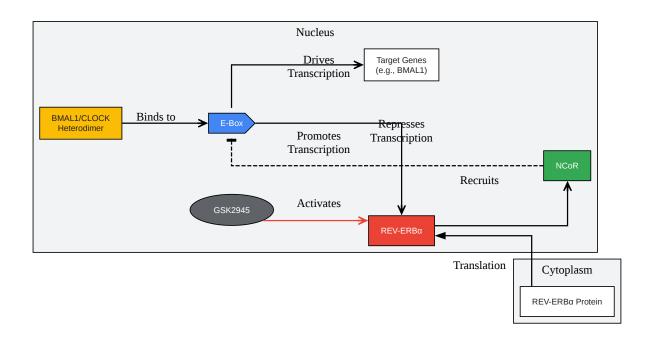
General Protocol for IL-6 Suppression Assay

- Cell Culture and Stimulation: A suitable human cell line (e.g., THP-1 macrophages) is cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of GSK2945.
- Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
- ELISA: The concentration of IL-6 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis: The percentage of IL-6 suppression at each concentration of GSK2945 is calculated relative to the vehicle-treated control.

Signaling Pathways and Visualizations

GSK2945, as a REV-ERBα agonist, primarily functions by modulating the core circadian clock machinery. REV-ERBα is a transcriptional repressor that plays a crucial role in the negative feedback loop of the circadian clock by repressing the transcription of BMAL1 and CLOCK, the master regulators of circadian rhythm.



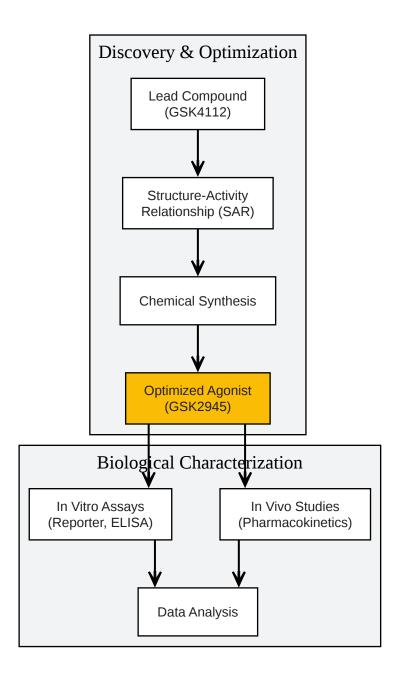


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REV-ERBα Signaling Pathway

Recent evidence suggests a crosstalk between the circadian clock and pathways involved in fibrosis, such as the Transforming Growth Factor- β (TGF- β) signaling pathway. REV-ERB α has been shown to play a role in regulating the expression of genes involved in extracellular matrix deposition, a hallmark of fibrosis.

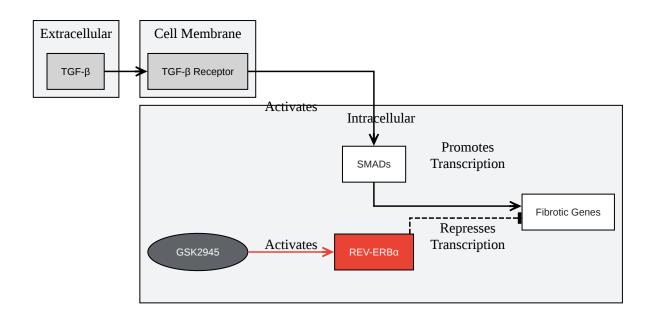




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Discovery and Characterization Workflow





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REV-ERBα and TGF-β Pathway Crosstalk

Conclusion

GSK2945 represents a significant advancement in the development of small molecule modulators of the circadian clock. Its improved pharmacokinetic profile compared to earlier compounds makes it a valuable research tool for elucidating the physiological and pathophysiological roles of REV-ERBα. Further investigation into the therapeutic potential of **GSK2945** and other REV-ERBα agonists is warranted in a range of diseases with underlying circadian disruption and metabolic dysregulation.

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References

- 1. Molecular clock REV-ERBα regulates cigarette smoke—induced pulmonary inflammation and epithelial-mesenchymal transition PMC [pmc.ncbi.nlm.nih.gov]
- 2. sm-406.com [sm-406.com]
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